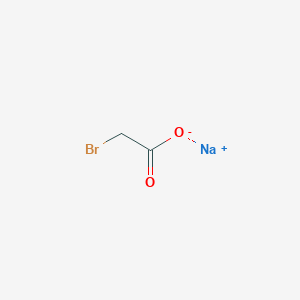

Sodium bromoacetate

Vue d'ensemble

Description

Sodium bromoacetate is a compound that undergoes solid-state polymerization reactions to form sodium bromide and poly(hydroxyacetic acid), also known as polyglycolide . The synthesis of sodium bromoacetate and its derivatives, such as sodium N-bromo-p-nitrobenzenesulfonamide, has been reported, with the latter being used as an oxidizing titrant in analytical applications . Sodium bromoacetate has also been involved in the synthesis of radiolabeled compounds for scientific studies .

Synthesis Analysis

The solid-state polymerization reaction of sodium bromoacetate has been studied using in-situ X-ray diffraction and X-ray absorption spectroscopy, which confirmed that the reaction proceeds without any crystalline, liquid, or amorphous intermediates . Additionally, a simple synthesis method for radiolabeled bromoacetic acid has been described, which involves the reaction of sodium acetate with bromine in the presence of elemental sulfur .

Molecular Structure Analysis

The vibrational spectra and structure of sodium bromoacetate have been recorded, suggesting a centrosymmetric unit cell with at least four molecules. The bromine atom is slightly rotated out of the plane of the remaining heavy atoms . The crystal structure of sodium bromoacetate has been determined directly from powder diffraction data, confirming that it is isostructural with sodium chloroacetate .

Chemical Reactions Analysis

Sodium bromoacetate participates in a variety of chemical reactions. For instance, it is used in the synthesis of strophanthidin 3-[1-14C] bromoacetate for affinity labeling of the cardiotonic steroid site of the (Na+ + K+)-activated adenosinetriphosphatase . It also plays a role in the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride .

Physical and Chemical Properties Analysis

The solid-state polymerization of sodium bromoacetate leads to the formation of sodium bromide and polyglycolide, with the growth of sodium bromide microcrystals being monitored by analyzing the XRD line width during the reaction . The compound's vibrational spectra have been thoroughly studied, providing insights into its intermolecular coupling and structural conformation . The crystal structures of complexes formed between sodium bromide and various cyclic polyethers have been analyzed, revealing the coordination sphere of the sodium ion and the hydrogen bonding that occurs in the crystalline state .

Applications De Recherche Scientifique

-

Organic Synthesis : Sodium bromoacetate is used as a raw material and intermediate in organic synthesis . The specific methods of application or experimental procedures in this field can vary widely depending on the particular synthesis being performed.

-

Agrochemicals : In the agrochemical field, Sodium bromoacetate can be used in the synthesis of various agrochemicals . The specific methods of application or experimental procedures would depend on the specific agrochemical being synthesized.

-

Pharmaceuticals : Sodium bromoacetate is used in the pharmaceutical field as a raw material and intermediate for the synthesis of various pharmaceutical compounds . The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized.

-

Dyestuff Field : Sodium bromoacetate is used in the dyestuff field as a raw material and intermediate for the synthesis of various dyes . The specific methods of application or experimental procedures would depend on the specific dye being synthesized.

- Biomedical Applications : Sodium bromoacetate has been used in the design and synthesis of zwitterionic dendrimers, which are potential candidates for biomedical applications . These dendrimers are highly charged while having zero net charge . They have found use in in vivo biomedical applications . The specific methods of application or experimental procedures would depend on the specific biomedical application being explored. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained, including any quantitative data or statistical analyses for this application. For more detailed information, I recommend consulting scientific literature or experts in these fields.

- Design and Synthesis of Zwitterionic Dendrimers : Sodium bromoacetate has been used in the design and synthesis of fully zwitterionic, functionalized dendrimers . These dendrimers are highly charged while having zero net charge . They have found use in in vivo biomedical applications . The specific methods of application or experimental procedures would depend on the specific biomedical application being explored. Unfortunately, I couldn’t find detailed information on the results or outcomes obtained, including any quantitative data or statistical analyses for this application. For more detailed information, I recommend consulting scientific literature or experts in these fields.

Safety And Hazards

Sodium bromoacetate is toxic if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include not breathing in the dust, wearing suitable protective clothing, gloves, and eye/face protection, and seeking medical advice immediately in case of accident or if you feel unwell .

Relevant Papers One paper discusses a practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature . Another paper discusses the vibrational spectra and structure of sodium bromoacetate . A third paper discusses the effect of the dielectric constant of the medium specific solvent effects on the rate of bromination of acetone by sodium bromoacetate .

Propriétés

IUPAC Name |

sodium;2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESSOVUNEZQNBV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147775 | |

| Record name | Sodium bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium bromoacetate | |

CAS RN |

1068-52-6 | |

| Record name | Sodium bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J155CK8PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

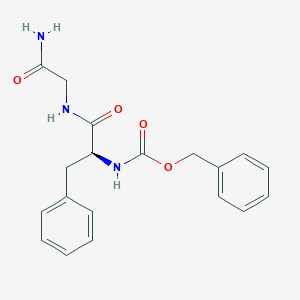

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B93865.png)